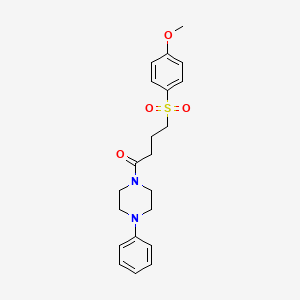

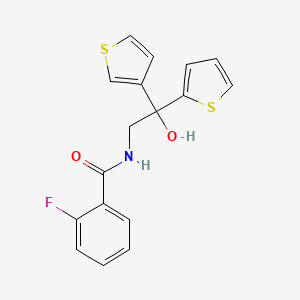

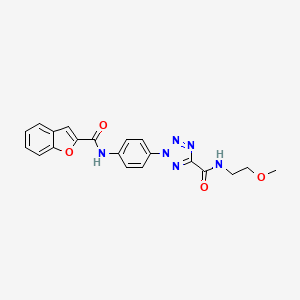

2-(((4-(2-Pyridylthio)phenyl)amino)methylene)indane-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . An overview of the different chemical reactions enabling access to this scaffold but also to the most common derivatives of indane-1,3-dione are presented .Molecular Structure Analysis

The unique structure of “2-(((4-(2-Pyridylthio)phenyl)amino)methylene)indane-1,3-dione” offers possibilities in various fields, including drug development, catalysis, and materials science.Chemical Reactions Analysis

Indane-1,3-dione is a versatile building block used in numerous applications . It is used in the design of many different biologically active molecules .Aplicaciones Científicas De Investigación

Chemical Synthesis and Structural Analysis : The synthesis and structural characterization of compounds related to indane-1,3-dione have been a focus of research. For example, Asiri and Khan (2011) synthesized a related compound and confirmed its structure through spectral analysis (Asiri & Khan, 2011).

Anticoagulant Properties : Some derivatives of indane-1,3-dione have been investigated for their anticoagulant properties. Mitka et al. (2009) synthesized 2-substituted derivatives of indane-1,3-dione and evaluated their anticoagulant activities, finding that certain derivatives showed significant activity (Mitka et al., 2009).

Synthetic Methodology and Novel Reactions : The development of new synthetic methodologies involving indane-1,3-dione derivatives has been a topic of interest. For instance, Duan et al. (2016) developed a cuprous cyanide-catalyzed heteroannulation reaction for the synthesis of novel spiro[indane-1,3-dione-1-pyrrolines] (Duan et al., 2016).

Antimicrobial Activities : The antimicrobial properties of certain indane-1,3-dione derivatives have been evaluated. Jeyachandran and Ramesh (2011) synthesized 2-(arylsulfonyl)indane-1,3-diones and found them to exhibit significant antimicrobial activity (Jeyachandran & Ramesh, 2011).

Optical and Electronic Properties : The exploration of optical and electronic properties of indane-1,3-dione derivatives has been pursued. Seniutinas et al. (2012) reported on the synthesis and new optical features of indan-1,3-dione class structures, focusing on their third-order optical non-linearity (Seniutinas et al., 2012).

Propiedades

IUPAC Name |

3-hydroxy-2-[(4-pyridin-2-ylsulfanylphenyl)iminomethyl]inden-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N2O2S/c24-20-16-5-1-2-6-17(16)21(25)18(20)13-23-14-8-10-15(11-9-14)26-19-7-3-4-12-22-19/h1-13,24H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJIPYAGWXAOWDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC=C(C=C3)SC4=CC=CC=N4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-Dibromo-1-[(4-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B2416128.png)

![2-(3,5-Dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2416129.png)

![N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2416133.png)

![1-chloro-2-(4-chlorobenzyl)-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B2416134.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2416136.png)